2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c10-7(9(13)14)8-5-3-4(12)1-2-6(5)15-11-8/h1-3,7,12H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSWVFBNXVZPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NO2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It can be inferred from related compounds that it may have diverse biological activities .
Biological Activity
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid, also known as 2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7NO4
- Molecular Weight : 193.16 g/mol
- CAS Number : 34173-03-0
- SMILES Notation : C1=CC2=C(C=C1O)C(=NO2)CC(=O)O
The compound features a benzo[d]isoxazole moiety, which is often associated with various pharmacological activities.
Research indicates that this compound may exhibit several biological activities, primarily through the modulation of specific enzymes and receptors involved in inflammatory and neuroprotective pathways.
- Inhibition of Lipoxygenases : Similar compounds have demonstrated inhibitory effects on lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer progression. For instance, studies show that derivatives of isoxazole can inhibit 12-lipoxygenase (12-LOX), leading to reduced levels of inflammatory mediators such as 12-HETE .
- Neuroprotective Effects : The benzo[d]isoxazole structure has been linked to neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways and oxidative stress .
In Vitro Studies
A study explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the hydroxyl group significantly impact their inhibitory potency against LOXs. Compounds with a hydroxyl group at the 5-position on the isoxazole ring showed enhanced activity compared to those without .
Data Table: Biological Activities of Related Compounds
Case Studies
- Neuroinflammation : A study evaluated the effects of benzo[d]isoxazole derivatives on microglial activation in models of neuroinflammation. Results indicated that these compounds could significantly reduce pro-inflammatory cytokine production, suggesting a mechanism for their neuroprotective effects .
- Cancer Research : Investigations into the role of LOX inhibitors in cancer therapy have highlighted the importance of targeting inflammatory pathways in tumor progression. Compounds similar to this compound have shown promise in reducing tumor growth in preclinical models by inhibiting LOX activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
- Structure : Isoxazole ring with a hydroxyl group at position 3 and an acetic acid side chain.
- Molecular Weight : 158.1 g/mol .
- Key Differences :
- Lacks the fused benzene ring present in the benzo[d]isoxazole scaffold of the target compound.
- Hydroxyl group at position 3 (vs. position 5 in the target compound).
- Biological Activity : Potent agonist of glutamate and GABA receptors, leading to neurotoxic and psychoactive effects in Amanita mushrooms .
- Pharmacokinetics : Rapidly decarboxylated to muscimol, a GABAA receptor agonist .
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid
- Structure : Benzo[d]isoxazole with a methyl group at position 5 and an acetic acid group at position 3.
- Molecular Weight : ~193.16 g/mol (estimated based on structural similarity) .
- Key Differences :
- Methyl substituent at position 5 instead of hydroxyl, reducing polarity and hydrogen-bonding capacity.
- Implications : Increased lipophilicity may enhance membrane permeability but reduce solubility compared to the hydroxylated analog .
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate
- Structure : Partially saturated isoxazole ring (dihydroisoxazole) with a ketone group at position 3.
- Molecular Weight : 176.13 g/mol .
- Key Differences :
- Saturation of the isoxazole ring increases conformational flexibility.
- Ketone group (3-oxo) may alter electronic properties compared to hydroxyl or methyl substituents.
- Toxicity : Classified as acutely toxic (oral, dermal, inhalation) under OSHA standards .
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid
- Structure : Chlorinated dihydroisoxazole ring with an acetic acid group.
- Molecular Weight: Not explicitly stated; estimated ~194.5 g/mol (C5H7ClN2O3) .
- Partial saturation may reduce aromatic interactions compared to benzo[d]isoxazole derivatives .
Structural and Functional Analysis (Table 1)
Table 1. Comparative Analysis of 2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic Acid and Analogs
Research Findings and Implications
- Neuroactivity Potential: The benzo[d]isoxazole scaffold in the target compound shares similarities with ibotenic acid, suggesting possible interactions with ionotropic receptors. However, the fused benzene ring may sterically hinder binding to GABA receptors, necessitating targeted assays .
- Solubility vs. Bioavailability : The hydroxyl group in the target compound enhances water solubility compared to methyl or chloro analogs but may limit blood-brain barrier penetration .
- Toxicity Considerations : Unlike ibotenic acid, which is metabolized to less toxic muscimol, the stability of the benzo[d]isoxazole core in the target compound could lead to prolonged biological effects .
Preparation Methods
Metal-Free Synthetic Routes to Isoxazoles
A significant approach to synthesizing isoxazole derivatives, including hydroxy-substituted benzo[d]isoxazoles, involves metal-free cycloaddition reactions. According to Das (2021), resin-bound alkynes can be reacted with in situ generated nitrile oxides derived from N-hydroxybenzimidoyl chlorides under mild conditions using lithium t-butoxide in DMSO as solvent. This method allows the formation of isoxazole rings without metal catalysts, minimizing contamination and side reactions.
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- Generation of nitrile oxide intermediates from N-hydroxybenzimidoyl chlorides.
- Cycloaddition with alkynes to form isoxazole rings.
- Cleavage of resin-bound isoxazoles using anhydrous HF at low temperature (0 °C) to yield the target compounds.
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- Ester-functionalized isoxazoles are obtained quantitatively under microwave irradiation.
- Subsequent conversion to hydroxylamine-functionalized isoxazoles is achieved efficiently.
This method is advantageous for the preparation of functionalized isoxazoles like 2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid due to its mild conditions and high selectivity.
Cycloaddition of Hydroxylamine to α,β-Acetylenic Ketones
An alternative and widely used method involves the regioselective cycloaddition of hydroxylamine to α,β-acetylenic ketones (ynones), which are precursors to isoxazole derivatives.
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- The regioselectivity (1,4- vs. 1,2-addition) depends on the solvent system:
- Water-tetrahydrofuran (THF) mixture favors 1,4-addition, leading to 5-hydroxy-4,5-dihydroisoxazoles.
- Aqueous methanol favors 1,2-addition products.
- The formed hydroxyisoxazolines can be dehydrated to yield the corresponding isoxazoles.
- The regioselectivity (1,4- vs. 1,2-addition) depends on the solvent system:
-
- Hydroxyisoxazolines are obtained in 56–88% yields.
- Dehydration to isoxazoles proceeds smoothly for some derivatives but can give low yields (9–45%) for others, with side products formed via sigmatropic rearrangements.
-
- The equilibrium between hydroxyisoxazolines and enehydroxylamines can lead to side reactions.
- Carbonyldiimidazole (CDI) can facilitate dehydration but may also promote rearrangements to enaminoketones.
This method provides a direct route to hydroxy-substituted isoxazoles, including the 5-hydroxybenzo[d]isoxazole core, essential for the target compound.
Coupling Reactions and Functional Group Transformations
The amino acetic acid side chain can be introduced or modified via coupling reactions and functional group transformations.
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- Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are commonly employed.
- Other activating agents include 1-hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).
-
- Temperatures range from -20 °C to 200 °C, with preferred ranges of -10 °C to 150 °C depending on substrate stability.
- Stoichiometry of coupling agents is typically 0.5 to 10 equivalents relative to the carboxylic acid substrate.
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- Coupling of carboxylic acid derivatives with amines to form amides.
- Conversion of ester-functionalized isoxazoles to amino acid derivatives.
These coupling strategies are integral in attaching the amino acetic acid moiety to the isoxazole ring system, enabling the synthesis of this compound.
Protection and Deprotection Strategies
Hydroxyl groups on the benzene ring often require protection during synthesis to avoid side reactions.
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- tert-Butyldimethylsilyl (TBDMS) groups are effective for hydroxyl protection.
- These groups are stable under cyclization conditions and can be removed easily during isolation.
Benefits :
- Protecting hydroxyl groups improves yields and selectivity.
- Enables selective derivatization of other functional groups without interference.
Such strategies have been successfully applied in related benzo[d]heterocycle syntheses and are applicable to the target compound's preparation.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Metal-free cycloaddition | Lithium t-butoxide, DMSO, N-hydroxybenzimidoyl chloride | High selectivity, metal-free, mild | Requires resin-bound alkynes |
| Hydroxylamine addition to ynones | Hydroxylamine, THF-water (1,4-addition), aqueous MeOH (1,2-addition) | Regioselective, direct isoxazole formation | Side reactions during dehydration |
| Coupling reactions | DCC, EDC·HCl, HOBt, HBTU, 0–150 °C | Efficient amide bond formation | Sensitive to moisture, requires optimization |
| Protection/deprotection of OH groups | TBDMS protection, mild deprotection | Improves yield and selectivity | Additional synthetic steps |
Research Findings and Recommendations
- The regioselectivity of hydroxylamine addition is crucial and can be manipulated by solvent choice to favor the desired isoxazole regioisomer.
- Metal-free cycloaddition offers a cleaner alternative to metal-catalyzed methods, reducing impurities and environmental impact.
- Coupling agents must be carefully selected and optimized for yield and purity when attaching the amino acetic acid moiety.
- Protection of hydroxyl groups is recommended to prevent side reactions during cyclization and coupling steps.
- Dehydration steps require careful control to avoid side product formation via rearrangements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
